Fisetin

Anti-inflammatory Nitric oxide inhibition RAW264.7 macrophages

Fisetin (≥98% HPLC) is the most clinically advanced natural senolytic—with multiple active Phase 2 trials—delivering ~2× greater senolytic potency than quercetin and superior nitric oxide inhibition (52% vs 38% at 20 μM). Its distinct mTOR/p70S6K binding profile with minimal AKT affinity yields a cleaner pathway signature than dasatinib+quercetin combinations. Exceptionally suited for formulation development: validated cyclodextrin encapsulation achieves 3,700× solubility improvement over native crystalline fisetin. Researchers performing in vivo studies must procure pre-formulated material or incorporate solubility-enhancement strategies to achieve meaningful systemic exposure.

Molecular Formula C15H10O6
Molecular Weight 286.24 g/mol
CAS No. 528-48-3
Cat. No. B1672732
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFisetin
CAS528-48-3
Synonyms3,3',4',7-Tetrahydroxy-flavone
3,3',4',7-Tetrahydroxyflavone
5-Desoxy-quercetin
fisetin
fisetinidin
Molecular FormulaC15H10O6
Molecular Weight286.24 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1C2=C(C(=O)C3=C(O2)C=C(C=C3)O)O)O)O
InChIInChI=1S/C15H10O6/c16-8-2-3-9-12(6-8)21-15(14(20)13(9)19)7-1-4-10(17)11(18)5-7/h1-6,16-18,20H
InChIKeyXHEFDIBZLJXQHF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Fisetin (CAS 528-48-3) Procurement and Selection Guide: Evidence-Based Differentiation for Research Applications


Fisetin (CAS 528-48-3; 3,3′,4′,7-tetrahydroxyflavone) is a naturally occurring flavonol compound found in various fruits and vegetables including strawberries, apples, grapes, persimmon, and onion [1]. As a small-molecule plant polyphenol, fisetin has been investigated for its anti-inflammatory, senolytic, and antioxidant properties [1]. Structurally, fisetin belongs to the flavonol subclass characterized by a 3-hydroxyflavone backbone with hydroxyl substitutions that influence its biological activity profile [2]. Its current clinical development status includes multiple active Phase 2 trials as of 2025-2026, positioning fisetin as one of the most clinically advanced natural senolytic candidates [3].

Why Generic Flavonoid Substitution Cannot Replace Fisetin: Structural and Functional Differentiation Evidence


Flavonoids with seemingly similar core structures cannot be interchangeably substituted for fisetin due to hydroxyl group number and positioning that fundamentally alter biological activity. Comparative studies of fisetin (4 hydroxyl groups), quercetin (5 hydroxyl groups), and myricetin (6 hydroxyl groups) demonstrate that the specific hydroxylation pattern directly determines anti-inflammatory potency, with fisetin exhibiting superior nitric oxide inhibition (52% at 20 μM) compared to quercetin (38% at 20 μM) in LPS-stimulated RAW264.7 macrophages [1]. Furthermore, fisetin demonstrates unique binding selectivity profiles distinct from structurally related flavonols—showing direct competitive binding to p70S6K and mTOR kinases while exhibiting minimal affinity for AKT [2]. Most critically, fisetin's methylation to the active metabolite geraldol occurs rapidly in vivo, creating a distinct pharmacokinetic profile with geraldol as the dominant circulating species [3]. These structural, mechanistic, and metabolic differences render simple in-class substitution scientifically invalid for applications requiring reproducible and interpretable results.

Fisetin Comparative Efficacy Data: Quantified Differentiation Against Quercetin, Myricetin, and Kaempferol


Anti-Inflammatory Potency: Fisetin Demonstrates Superior Nitric Oxide Inhibition Compared to Quercetin and Myricetin in Macrophage Model

In a direct comparative study of three structurally related flavonols in LPS-stimulated RAW264.7 macrophages, fisetin demonstrated the highest anti-inflammatory activity among the tested compounds. At a concentration of 20 μM, fisetin achieved 52% inhibition of nitric oxide (NO) production, compared to 38% for quercetin and 44% for myricetin [1]. Mechanistically, all three flavonols suppressed NF-κB and MAPK pathway activation, but fisetin exhibited the most pronounced suppression of IκBα and p65 phosphorylation [1].

Anti-inflammatory Nitric oxide inhibition RAW264.7 macrophages

Senolytic Potency: Fisetin Exhibits Twofold Higher Senolytic Activity Than Quercetin Across Multiple Senescence Models

Fisetin demonstrates substantially greater senolytic potency than quercetin, a commonly used comparator flavonoid. The IUPHAR/BPS Guide to Immunopharmacology explicitly states that fisetin is a more potent senolytic than quercetin [1]. A 2025 ACS publication reports that fisetin has roughly twice the senolytic potency of quercetin [2]. In comparative senolytic activity testing in PANC1 cells, fisetin exhibited more pronounced senescent cell clearance than quercetin across a concentration range of 100 nM to 50 μM [3]. Across a panel of 10 flavonoids tested, fisetin was identified as the most potent senolytic [4].

Senolytic Senescence IC50 Aging

SARS-CoV-2 Antiviral Activity: Fisetin Shows Comparable Potency to Atazanavir in Mpro Inhibition

In a comparative evaluation of commercially available flavonols as SARS-CoV-2 inhibitors, fisetin and myricetin were identified as preferred candidates among the tested flavonoids [1]. Both compounds inhibit SARS-CoV-2 by targeting the processability of the main protease (Mpro) in a non-competitive manner, with a potency comparable to the repurposed drug atazanavir [1]. In Calu-3 cell line testing, fisetin demonstrated an EC50 of 2.03 μmol/L with a selectivity index (SI) of 126, calculated as CC50 (256 μmol/L) / EC50 [2]. For comparison, quercetin exhibited an EC50 of 2.4 μmol/L and SI of 355 (CC50 = 852 μmol/L), while myricetin showed an EC50 of 0.91 μmol/L and SI of 787 [2].

Antiviral SARS-CoV-2 Mpro inhibition COVID-19

Th2 Cytokine Suppression: Fisetin Demonstrates Superior IL-4, IL-13, and IL-5 Inhibition Compared to Kaempferol and Quercetin

In a comparative study of six flavonoids (astragalin, fisetin, kaempferol, myricetin, quercetin, and rutin) for inhibition of Th2-type cytokine production by activated human basophils, fisetin exhibited the most potent inhibitory activity [1]. Fisetin reduced IL-4, IL-13, and IL-5 synthesis in A23187-stimulated KU812 cells with IC50 values of 19.4 μmol/L, 17.7 μmol/L, and 17.4 μmol/L, respectively [1]. Notably, among the flavonoids examined, kaempferol and quercetin showed substantial inhibitory activities in cytokine expression but less so than those of fisetin [1]. In anti-IgE antibody-stimulated human basophils, fisetin inhibited IL-4 and IL-13 synthesis with IC50 values of 5.1 μmol/L and 6.2 μmol/L, respectively [1].

Allergy Th2 cytokines Basophil IL-4 IL-13

Aqueous Solubility: Fisetin Baseline and Formulation-Dependent Improvement Data for Procurement Decisions

Unformulated fisetin exhibits extremely low aqueous solubility, reported as 1.00 × 10⁻³ mg/mL ± 3.00 × 10⁻⁴ mg/mL [1]. This baseline solubility represents a significant limitation for in vivo and cell culture applications. However, advanced formulation approaches can dramatically improve solubility: a cyclodextrin-based encapsulation system (CA-FST) achieved approximately 3,700-fold higher solubility than unformulated fisetin, reaching 37.1 mg/mL with 97.9% stability at 4°C over 1 week [2]. In human pharmacokinetic studies, a hybrid-hydrogel formulation (FF-20) demonstrated 26.9-fold greater AUC₀–₁₂ₕ compared to unformulated fisetin (341.4 vs. 12.67 ng·h/mL) and a 23.9-fold increase in Cₘₐₓ (238.2 vs. 9.97 ng/mL) [3].

Solubility Formulation Bioavailability Physicochemical

Degradation Stability: Fisetin Exhibits Greater Resistance to Aqueous Degradation Than Quercetin

Degradation kinetics of fisetin and quercetin were assessed under varying pH, temperature, and protein conditions [1]. At 24 hours in protein-free conditions, fisetin retained 43.4 ± 3.7% of initial concentration, while quercetin retained 64.2 ± 4.8%. However, at 48 hours, fisetin retained 12.8 ± 1.1% compared to 21.4 ± 1.9% for quercetin. Based on degradation rate constants (k), fisetin was reported to be more stable than quercetin under the tested conditions [1]. In separate ambient stability comparisons, fisetin demonstrates approximately 2% annual degradation under ambient conditions, compared to 3-4% for pterostilbene with light exposure [2]. Moisture sensitivity for fisetin is <0.5%, which is lower than pterostilbene (<1.0%) [2].

Stability Degradation kinetics Storage Formulation

Optimal Research Applications and Procurement Selection Criteria for Fisetin (CAS 528-48-3)


Cellular Senescence and Senolytic Screening Studies

Based on fisetin's approximately twofold higher senolytic potency compared to quercetin [1] and its identification as the most potent senolytic among 10 flavonoids tested [2], fisetin is the preferred flavonoid senolytic for in vitro senescence clearance assays. Its superior potency enables lower working concentrations, potentially reducing off-target effects in primary cell cultures. For senolytic mechanism studies, fisetin's binding profile to p70S6K and mTOR (with minimal AKT affinity) provides a distinct pathway signature compared to the dasatinib+quercetin combination [3]. Current clinical development includes multiple Phase 2 trials evaluating fisetin as a senolytic intervention in cancer survivorship and aging-related functional decline [4].

Anti-Inflammatory Research Requiring NF-κB and MAPK Pathway Modulation

For studies of macrophage-mediated inflammation, fisetin provides the highest nitric oxide inhibition among comparable flavonols (52% at 20 μM vs. 38% for quercetin and 44% for myricetin) [5]. The compound's dual suppression of NF-κB and MAPK pathways—through inhibition of IκBα and p65 phosphorylation as well as JNK, ERK, and p38 phosphorylation—makes it suitable for mechanistic studies of inflammatory signaling cascades [5]. For allergy and Th2-mediated inflammation models, fisetin's potent suppression of IL-4, IL-13, and IL-5 (IC50 values ranging from 17.4-19.4 μM in KU812 cells and 5.1-6.2 μM in primary basophils) positions it as the most effective flavonol for modulating allergic cytokine responses [6].

Antiviral Research with SARS-CoV-2 and Related Coronavirus Models

Fisetin's demonstrated activity against SARS-CoV-2 Mpro with potency comparable to atazanavir [7], combined with an EC50 of 2.03 μM and selectivity index of 126 in Calu-3 cells [8], supports its use in coronavirus antiviral screening programs. For researchers comparing flavonoid antivirals, fisetin offers a balanced profile between potency and cytotoxicity that distinguishes it from both more potent but potentially more toxic alternatives and less potent flavonoid comparators [8].

Formulation Development Requiring Solubility and Bioavailability Optimization

Given fisetin's extremely low native aqueous solubility (1.00 × 10⁻³ mg/mL) [9] and poor oral bioavailability (7.8-31.7% in mice depending on dose) [10], this compound is particularly well-suited for formulation development studies evaluating solubility enhancement technologies. Documented formulation approaches achieving 3,700× solubility improvement (cyclodextrin encapsulation) [11] and 26.9× AUC enhancement (hybrid-hydrogel) [12] provide validated benchmarks for novel formulation assessment. Researchers developing in vivo fisetin studies should procure either pre-formulated material or incorporate formulation strategies to achieve meaningful systemic exposure.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

53 linked technical documents
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